molecular formula C14H21N3O3S B585301 Sumatriptan-N-Oxid CAS No. 212069-94-8

Sumatriptan-N-Oxid

Katalognummer: B585301
CAS-Nummer: 212069-94-8
Molekulargewicht: 311.4
InChI-Schlüssel: GRHYJEBKFWDYFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sumatriptan N-Oxide is a derivative of Sumatriptan, a well-known medication used to treat migraine and cluster headaches

Wissenschaftliche Forschungsanwendungen

Sumatriptan N-Oxide has several applications in scientific research:

    Chemistry: It is used as a reference compound in the study of oxidation reactions and the development of new synthetic methods.

    Biology: Research on Sumatriptan N-Oxide helps in understanding the metabolic pathways of Sumatriptan and its derivatives.

    Medicine: While Sumatriptan is primarily used for treating migraines, studies on Sumatriptan N-Oxide can provide insights into the drug’s stability, degradation, and potential side effects.

    Industry: The compound is used in the pharmaceutical industry for quality control and as a standard for analytical methods.

Wirkmechanismus

Target of Action

Sumatriptan N-Oxide primarily targets the serotonin (5-HT) receptors , specifically the 5-HT 1B and 5-HT 1D receptors . These receptors are located on intracranial blood vessels and sensory nerves of the trigeminal system . Their role is crucial in the regulation of cranial blood vessel diameter and the release of pro-inflammatory neuropeptides .

Mode of Action

As an agonist of 5-HT 1B and 5-HT 1D receptors, Sumatriptan N-Oxide interacts with these targets, leading to vasoconstriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides . This interaction results in changes such as decreased carotid arterial blood flow, but increased blood flow velocity in the internal carotid artery and middle .

Biochemical Pathways

The action of Sumatriptan N-Oxide affects several biochemical pathways. It is metabolized by oxidative deamination of its dimethylaminoethyl residue by monoamine oxidase A (MAO A) . The downstream effects include the production of an indole acetic acid metabolite, which is inactive and undergoes ester glucuronide conjugation .

Pharmacokinetics

The pharmacokinetic properties of Sumatriptan N-Oxide are distinct. The bioavailability of oral formulations ranges between 14% (for sumatriptan) and 74% (for naratriptan), and their elimination half-life ranges from 2 hours (for sumatriptan and rizatriptan) to 25 hours (for frovatriptan) . These properties significantly impact the compound’s bioavailability and effectiveness.

Result of Action

The molecular and cellular effects of Sumatriptan N-Oxide’s action are primarily related to its ability to relieve migraines and cluster headaches . By causing vasoconstriction and reducing neurogenic inflammation associated with antidromic neuronal transmission, it correlates with relief of migraine .

Action Environment

The action, efficacy, and stability of Sumatriptan N-Oxide can be influenced by environmental factors. For instance, a study found that the release of Sumatriptan from MgO nanoparticles increases as pH decreases, attributed to the dissolution of MgO nanoparticles . This suggests that the compound exhibits varied behavior at different pH levels, which could potentially affect its therapeutic efficacy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sumatriptan N-Oxide can be synthesized through the oxidation of Sumatriptan using hydrogen peroxide in the presence of sodium tungstate and methanesulphonic acid. The reaction is typically carried out in a methanolic medium at temperatures ranging from 50-55°C .

Industrial Production Methods: While specific industrial production methods for Sumatriptan N-Oxide are not extensively documented, the process generally involves the same oxidation reaction as described above, scaled up for industrial use. The efficiency and simplicity of this method make it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: Sumatriptan N-Oxide primarily undergoes oxidation reactions. It can also participate in other types of reactions such as reduction and substitution, depending on the reagents and conditions used.

Common Reagents and Conditions:

Major Products Formed: The major product of the oxidation reaction is Sumatriptan N-Oxide itself. Other reactions can yield various derivatives depending on the specific reagents and conditions used.

Vergleich Mit ähnlichen Verbindungen

  • Rizatriptan N-Oxide
  • Zolmitriptan N-Oxide
  • Almotriptan N-Oxide
  • Naratriptan N-Oxide
  • Eletriptan N-Oxide
  • Frovatriptan N-Oxide

Comparison: Sumatriptan N-Oxide shares a common structural feature with other triptan N-oxides, which is the presence of an N,N-dimethylaminoethyl group attached to the indole position 3. Sumatriptan N-Oxide is unique in its specific binding affinity and efficacy in treating migraines. Its synthesis and stability also differ slightly from other triptan N-oxides, making it a distinct compound in its class .

Biologische Aktivität

Sumatriptan N-Oxide, a metabolite of the triptan class medication sumatriptan, is primarily known for its role in treating acute migraine attacks. This article reviews the biological activity of Sumatriptan N-Oxide, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of Sumatriptan N-Oxide

Sumatriptan is a selective agonist for serotonin receptors, particularly the 5-HT_1B and 5-HT_1D subtypes. Its N-Oxide form is produced through metabolic processes in the liver and has been observed to retain some biological activity. This compound's ability to modulate neurotransmitter release and vascular tone makes it significant in migraine therapy.

  • Serotonin Receptor Agonism :
    • Sumatriptan N-Oxide acts primarily on 5-HT_1B and 5-HT_1D receptors, leading to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release such as Calcitonin Gene-Related Peptide (CGRP) .
  • Scavenging of Free Radicals :
    • Research indicates that sumatriptan exhibits direct scavenging activity against superoxide, hydroxyl, and nitric oxide radicals. This antioxidant property may contribute to its efficacy in alleviating migraine symptoms, as oxidative stress is implicated in migraine pathophysiology .
  • Influence on Nitric Oxide Levels :
    • Studies have shown that sumatriptan can modulate nitric oxide levels in the brain. For instance, during nitroglycerin-induced migraine models, sumatriptan reduced elevated nitric oxide levels while increasing superoxide concentrations, suggesting a complex interplay between these molecules in migraine mechanisms .

Table 1: Summary of Biological Activities

ActivityDescriptionReference
Serotonin Receptor AgonismAgonizes 5-HT_1B and 5-HT_1D receptors to induce vasoconstriction
Antioxidant PropertiesScavenges free radicals (superoxide, hydroxyl, NO)
Modulation of CGRPReduces plasma CGRP levels correlating with headache relief
Pain Threshold RestorationAlleviates thermal and mechanical allodynia in animal models post-nitroglycerin administration
Neuroprotective EffectsExhibits anticonvulsant properties through NMDA/NO signaling pathway modulation

Case Study 1: Efficacy in Migraine Models

In a study involving nitroglycerin-induced allodynia in mice, sumatriptan administration significantly restored mechanical nociceptive thresholds compared to controls treated with saline. The results indicated that sumatriptan effectively reversed pain sensitivity induced by nitroglycerin within one hour post-administration .

Case Study 2: Role of Nitric Oxide

Research exploring the interaction between sumatriptan and nitric oxide revealed that sumatriptan not only reduced NO levels but also increased superoxide levels during nitroglycerin infusion. This finding suggests that sumatriptan may exert its effects by balancing oxidative stress within the central nervous system .

Eigenschaften

IUPAC Name

N,N-dimethyl-2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]ethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-15-21(19,20)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2,3)18/h4-5,8-9,15-16H,6-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHYJEBKFWDYFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175429
Record name GR-112504
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212069-94-8
Record name Sumatriptan N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212069948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GR-112504
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethyl-2-{5-[(methylsulfamoyl)methyl]-1H-indol-3-yl}ethan-1-amine N-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GR-112504
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V0XCT6AGU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.